molecular formula C19H25ClN2S B4296202 3-[2-(ADAMANTAN-1-YL)ETHYL]-1-(4-CHLOROPHENYL)THIOUREA

3-[2-(ADAMANTAN-1-YL)ETHYL]-1-(4-CHLOROPHENYL)THIOUREA

Cat. No.: B4296202
M. Wt: 348.9 g/mol
InChI Key: RXVAIFGOJOPMFU-UHFFFAOYSA-N
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Description

N-[2-(1-adamantyl)ethyl]-N’-(4-chlorophenyl)thiourea is an organic compound that features a unique combination of adamantyl and chlorophenyl groups linked by a thiourea moiety. The adamantyl group is known for its rigid, diamond-like structure, which imparts stability and unique chemical properties to the compound. The chlorophenyl group adds further complexity and potential reactivity, making this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-adamantyl)ethyl]-N’-(4-chlorophenyl)thiourea typically involves the reaction of 1-adamantylamine with 4-chlorophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for N-[2-(1-adamantyl)ethyl]-N’-(4-chlorophenyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-adamantyl)ethyl]-N’-(4-chlorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(1-adamantyl)ethyl]-N’-(4-chlorophenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties due to the adamantyl group.

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyl)ethyl]-N’-(4-chlorophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides a rigid framework that can enhance binding affinity, while the thiourea moiety can form hydrogen bonds or coordinate with metal ions. This combination allows the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)-N’-phenylthiourea
  • N-(1-adamantyl)-N’-(4-methylphenyl)thiourea
  • N-(1-adamantyl)-N’-(4-methoxyphenyl)thiourea

Uniqueness

N-[2-(1-adamantyl)ethyl]-N’-(4-chlorophenyl)thiourea is unique due to the presence of both the adamantyl and chlorophenyl groups. The adamantyl group imparts rigidity and stability, while the chlorophenyl group adds reactivity and potential for further functionalization. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-[2-(1-adamantyl)ethyl]-3-(4-chlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2S/c20-16-1-3-17(4-2-16)22-18(23)21-6-5-19-10-13-7-14(11-19)9-15(8-13)12-19/h1-4,13-15H,5-12H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVAIFGOJOPMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCNC(=S)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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